Imidazol-1-yl-acetic acid
Overview
Description
2-(1H-Imidazol-1-Yl)Acetic Acid is a compound that features an imidazole ring attached to an acetic acid moiety. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, including bisphosphonates like zoledronic acid . The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, which imparts unique chemical properties to the compound.
Mechanism of Action
Target of Action
Imidazol-1-yl-acetic acid, also known as 1H-imidazole-1-acetic acid or 2-(1H-Imidazol-1-Yl)Acetic Acid, is a compound that has been found to have a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
this compound may be involved in several biochemical pathways. Imidazole is a key component of several biomolecules, including histidine and purines . It plays a central role in biological catalysis as part of the side-chain of histidine, the amino acid most frequently found in the catalytic site of enzymes .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the broad range of activities associated with imidazole derivatives, these effects could include changes in enzyme activity, alterations in signal transduction pathways, or effects on cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
Imidazol-1-yl-acetic acid interacts with various enzymes, proteins, and other biomolecules. It is functionally related to acetic acid . Imidazole, the core structure of this compound, is known for its broad range of chemical and biological properties .
Cellular Effects
Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Mechanism
Imidazole, the core structure of this compound, is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .
Metabolic Pathways
This compound is involved in various metabolic pathways as an endogenous metabolite
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-1-Yl)Acetic Acid typically involves the substitution reaction of imidazole with a haloacetic acid derivative. For instance, imidazole can react with methyl chloroacetate in the presence of a base like sodium hydride to form the corresponding ester, which is then hydrolyzed to yield 2-(1H-Imidazol-1-Yl)Acetic Acid .
Industrial Production Methods: In industrial settings, the production of 2-(1H-Imidazol-1-Yl)Acetic Acid often involves similar synthetic routes but on a larger scale. The process may include steps like esterification, hydrolysis, and purification to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Imidazol-1-Yl)Acetic Acid undergoes various chemical reactions, including:
Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Phosphonation: A notable reaction is the phosphonation of 2-(1H-Imidazol-1-Yl)Acetic Acid to produce bisphosphonates like zoledronic acid.
Common Reagents and Conditions:
Bases: Sodium hydride, potassium carbonate.
Solvents: Acetonitrile, dichloromethane.
Catalysts: Nickel for certain cyclization reactions.
Major Products:
Zoledronic Acid: A bisphosphonate used in the treatment of bone diseases.
Scientific Research Applications
2-(1H-Imidazol-1-Yl)Acetic Acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Carboxymethylmetronidazole: Another imidazole derivative with antimicrobial properties.
2-Methyl-5-nitroimidazole-1-acetic acid: Known for its use in antimicrobial applications.
Uniqueness: 2-(1H-Imidazol-1-Yl)Acetic Acid is unique due to its role as a key intermediate in the synthesis of bisphosphonates, which are crucial for treating bone diseases. Its imidazole ring structure also imparts distinct chemical properties that make it valuable in various synthetic applications .
Properties
IUPAC Name |
2-imidazol-1-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-5(9)3-7-2-1-6-4-7/h1-2,4H,3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFBDRSXXHEXGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177425 | |
Record name | Imidazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1H-Imidazole-1-acetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029736 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22884-10-2 | |
Record name | 1H-Imidazole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22884-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazole-1-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022884102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Imidazole-1-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.484 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IMIDAZOLE-1-ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHC1J1G932 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1H-Imidazole-1-acetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029736 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
268 - 269 °C | |
Record name | 1H-Imidazole-1-acetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029736 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Imidazol-1-yl-acetic acid?
A1: this compound has the molecular formula C5H6N2O2 and a molecular weight of 126.11 g/mol. []
Q2: What are the common synthetic routes for preparing this compound?
A2: Several methods exist for synthesizing this compound:
- Solvent-free N-alkylation: This environmentally friendly approach involves reacting imidazole with tert-butyl chloroacetate, followed by hydrolysis and treatment with hydrochloric acid to yield this compound hydrochloride. [, ]
- N-alkylation with non-aqueous ester cleavage: Imidazole is reacted with tert-butyl chloroacetate, and the resulting ester is cleaved using titanium tetrachloride to obtain this compound hydrochloride. []
- Condensation followed by acidic hydrolysis: Benzyl alcohol and chloroacetyl chloride react to form benzyl 2-chloroacetate, which then reacts with imidazole. Subsequent treatment with hydrochloric acid yields this compound. []
Q3: What spectroscopic techniques are used to characterize this compound?
A3: this compound can be characterized using various spectroscopic methods, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C): NMR provides information about the compound's structure and purity. [, ]
- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the molecule. [, ]
Q4: What is the primary application of this compound in pharmaceutical synthesis?
A4: this compound is a crucial intermediate in synthesizing zoledronic acid, a potent bisphosphonate drug used to treat osteoporosis and other bone diseases. [, , , , ]
Q5: Can you elaborate on the role of this compound in zoledronic acid synthesis?
A5: this compound reacts with phosphorus trichloride and phosphoric acid, typically in the presence of methanesulfonic acid, to produce zoledronic acid. [, ] Recent research explores the use of diethyl carbonate as a greener alternative solvent for this reaction. []
Q6: Beyond pharmaceutical synthesis, what other applications does this compound have?
A6: this compound demonstrates potential as a versatile organocatalyst in organic synthesis:
- Synthesis of 1,8-dioxooctahydroxanthenes: It catalyzes the reaction between cyclohexanediones and aromatic aldehydes to form 1,8-dioxooctahydroxanthenes under solvent-free conditions. [, ]
- Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones: It facilitates the formation of these compounds, important heterocyclic scaffolds in medicinal chemistry. []
- Regioselective conversion of epoxides: It acts as a catalyst for the conversion of epoxides to valuable compounds like 1,2-azido alcohols and β-hydroxythiocyanates. []
Q7: How do the structural features of this compound contribute to its catalytic activity?
A7: this compound possesses both acidic and basic functionalities:
Q8: Are there any studies exploring the structure-activity relationship (SAR) of this compound derivatives?
A8: Yes, several studies investigate how modifications to the this compound scaffold affect the activity of its derivatives:
- Angiotensin II antagonists: Research has explored the SAR of 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetic acid derivatives, focusing on their potential as antihypertensive agents. [] Modifications to the phenyl ring and the acetic acid moiety impact the compounds' binding affinity to the angiotensin II receptor.
- CRTh2 antagonists: Extensive SAR studies on 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid derivatives, targeting the CRTh2 receptor involved in inflammatory responses, have been conducted. [, , , ] The size, shape, and electronic properties of substituents on the benzylthio and imidazole rings significantly influence their potency and selectivity.
Q9: Can this compound act as a ligand in coordination complexes?
A9: Yes, this compound readily coordinates to metal ions, forming diverse coordination polymers and metal-organic frameworks (MOFs) with intriguing structural motifs and properties:
- Copper(I) complexes: this compound can generate silver chains with weak Ag–Ag interactions, ultimately leading to 2D structures. []
- Manganese(II) coordination polymer: It forms a two-dimensional dinuclear manganese coordination polymer with potential applications in materials science. []
Q10: What are the potential advantages of using this compound as a building block in MOF synthesis?
A10: Incorporating this compound into MOF structures offers several advantages:
Q11: How is computational chemistry used in research related to this compound and its derivatives?
A11: Computational methods play a crucial role in understanding and predicting the properties and behavior of this compound derivatives:
- Molecular docking: Used to predict the binding mode and affinity of potential drug candidates to target proteins, guiding the design of more potent and selective inhibitors. [, ]
- Quantitative structure-activity relationship (QSAR) modeling: Statistical models correlating molecular descriptors with biological activity, aiding in the rational design of novel compounds. [, , , , , ]
- Pharmacophore modeling: Identifies essential structural features responsible for a drug's biological activity, facilitating the design of new molecules with similar pharmacological profiles. [, , ]
Q12: What analytical techniques are used to quantify this compound and monitor its reactions?
A12: Various analytical techniques are employed, including:
- High-performance liquid chromatography (HPLC): Separates and quantifies this compound and its derivatives in complex mixtures. []
- Mass spectrometry (MS): Coupled with HPLC, MS provides accurate identification and quantification of the compound and its metabolites. []
Q13: Are there any environmental concerns associated with this compound and its synthesis?
A13: While specific data on the environmental impact of this compound is limited, research focuses on developing greener synthetic methodologies. For instance, replacing hazardous solvents like methanesulfonic acid with diethyl carbonate in zoledronic acid synthesis represents a step towards environmentally benign processes. []
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